![molecular formula C15H22N2O2S B1274740 6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine CAS No. 590351-57-8](/img/structure/B1274740.png)
6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine
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Description
6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine, commonly referred to as 6-EMT, is an organic compound with a molecular weight of 212.3 g/mol. It is a white crystalline solid that is soluble in water and other organic solvents. 6-EMT is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the laboratory as a reagent for the synthesis of various compounds.
Scientific Research Applications
Synthesis and Schiff Bases Formation
Compounds derived from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have been studied for their potential biological activities. Specifically, ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2a) and ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (2b) were synthesized, leading to the formation of Schiff bases. These compounds were characterized and assessed for antimicrobial and anti-inflammatory activities, with some exhibiting promising results (Narayana et al., 2006).
Cytotoxicity and Immunomodulatory Effects
Novel derivatives of 4,5-substituted-1,2,4-triazole-thiones and 1,3,4-thiadiazoles have been synthesized and evaluated for cytotoxicity against thymocytes and lymphocytes. Additionally, these compounds showed stimulation effects on B-cells' response, highlighting their potential in immunomodulatory therapy (Mavrova et al., 2009).
Chemical Properties and Synthesis
Transdermal Permeation Enhancers
Studies on alkyl esters and amides of 6-substituted hexanoic acids, including the 6-(morpholin-4-yl) variant, have demonstrated their effectiveness as transdermal permeation enhancers. The evaluation of these compounds' activity on human skin revealed significant enhancement ratios, indicating their potential in transdermal drug delivery systems (Farsa et al., 2010).
Pyrido[3,4-d]pyrimidines Synthesis
A method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines has been developed, showcasing the versatility of morpholine derivatives in complex chemical syntheses (Kuznetsov et al., 2007).
properties
IUPAC Name |
(2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-2-10-3-4-11-12(9-10)20-14(16)13(11)15(18)17-5-7-19-8-6-17/h10H,2-9,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEKONWSZVVTGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390957 |
Source
|
Record name | ST50844404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-ylamine | |
CAS RN |
590351-57-8 |
Source
|
Record name | ST50844404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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